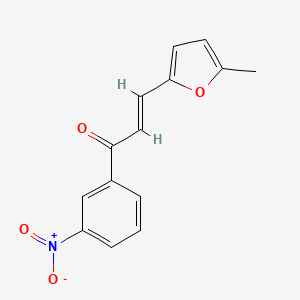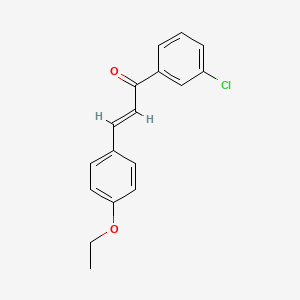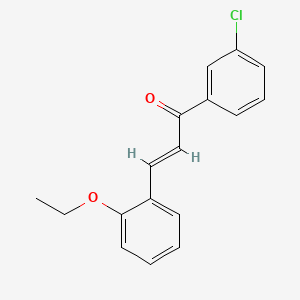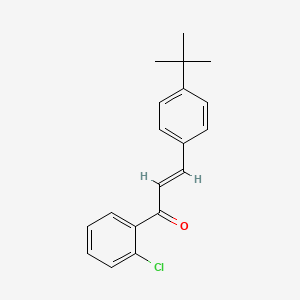
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as 6-fluoro-2-chloro-1-(4-ethoxyphenyl)prop-2-en-1-one, is an organic compound that has been used extensively in scientific research and laboratory experiments. This compound is part of a family of compounds known as enones, which are characterized by a carbon-carbon double bond and a ketone group. In this particular compound, the double bond is located between the two carbon atoms of the ethoxyphenyl group and the two carbon atoms of the chloro-fluorophenyl group. This compound has unique properties that make it an ideal candidate for use in laboratory experiments and scientific research.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a proton acceptor and can be used to catalyze reactions involving the transfer of a proton from one molecule to another. This mechanism of action is particularly useful in the synthesis of enones, as it allows for the formation of a carbon-carbon double bond. Furthermore, this compound can also be used to catalyze the formation of other organic compounds, such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one are not well understood. However, it is believed that this compound may have a role in modulating the activity of certain enzymes, as well as influencing the metabolism of certain compounds. In addition, this compound may also have an effect on the transport of certain compounds across cell membranes. Furthermore, this compound may also have an effect on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. This compound is relatively stable and can be stored at room temperature for extended periods of time. Furthermore, this compound is also relatively inexpensive and easy to obtain. Additionally, this compound has a low toxicity profile, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is relatively reactive and can easily react with other compounds, making it difficult to control the reaction conditions. Furthermore, this compound is also sensitive to light and air, which can affect the results of the experiment. Additionally, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one in scientific research and laboratory experiments. One potential direction is to explore the potential use of this compound as a reagent in organic syntheses. Additionally, this compound could be used to investigate the structure-activity relationships of various compounds, as well as to study the metabolism of certain compounds. Furthermore, this compound could be used to investigate the effects of certain drugs on the human body. Finally, this compound could also be used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.
Méthodes De Synthèse
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a number of different methods, including the Wittig reaction, the Stetter reaction, the Fischer indole synthesis, and the Ullmann reaction. The most commonly used method is the Wittig reaction, which involves the use of a phosphonium salt and an aldehyde or ketone. The reaction proceeds by the formation of an enolate intermediate, which is then attacked by the phosphonium salt to form the desired product. This method is particularly useful for the synthesis of enones, as it is relatively simple and efficient.
Applications De Recherche Scientifique
The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-onehloro-1-(4-ethoxyphenyl)prop-2-en-1-one has been used extensively in scientific research and laboratory experiments. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds. In addition, this compound has been used to study the structure-activity relationships of various compounds, as well as to investigate the pharmacokinetics of certain drugs. Furthermore, this compound has been used to study the metabolism of certain compounds and to investigate the effects of certain drugs on the human body.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO2/c1-2-21-13-8-6-12(7-9-13)17(20)11-10-14-15(18)4-3-5-16(14)19/h3-11H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSEEYZYMDHMQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














